5-Fluoro-2-methylcinnamic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(5-fluoro-2-methylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-7-2-4-9(11)6-8(7)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEGKXOSJLYEHN-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Fluoro 2 Methylcinnamic Acid
Established Reaction Pathways
Perkin Reaction-Based Synthesis from Fluoro-Substituted Benzaldehydes
The Perkin reaction is a well-established method for the synthesis of cinnamic acids and their derivatives. pcbiochemres.comuns.ac.id This reaction typically involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of a weak base, such as the sodium or potassium salt of the corresponding acid. uns.ac.id In the context of 5-Fluoro-2-methylcinnamic acid, a common starting material is 4-fluorobenzaldehyde (B137897).
A specific patented method describes the synthesis of 4-fluoro-2-methylcinnamic acid by reacting 4-fluorobenzaldehyde with propionic anhydride, which also serves as the solvent. google.com This reaction is carried out in the presence of an organic base or an inorganic salt. google.com Another variation of the Perkin reaction for producing cinnamic acid derivatives utilizes dicyclohexyl carbodiimide (B86325) as a dehydrating agent. scispace.com While the Perkin reaction is a common and effective method, a notable drawback is the potential for the formation of unwanted side products when using aldehydes in a basic environment. pcbiochemres.com
Catalytic Reduction Processes of Olefinic Bonds
Catalytic hydrogenation is a crucial step in the synthesis of derivatives of this compound, specifically for reducing the carbon-carbon double bond (olefinic bond) to a single bond. This process is essential for producing compounds like 3-(4-fluorophenyl)-2-methylpropionic acid from 4-fluoro-2-methylcinnamic acid.
A patented synthesis route utilizes palladium on carbon (Pd/C) as a catalyst for the reduction of 4-fluoro-2-methylcinnamic acid in a hydrogen atmosphere. google.comscispace.com The palladium content in the catalyst typically ranges from 5% to 20%. google.comscispace.com The reduction is generally carried out at room temperature under a hydrogen pressure of 40 p.s.i. in ethanol. googleapis.com
Different catalysts exhibit varying selectivity in the hydrogenation of cinnamic acid. For instance, a 5% Ru/C catalyst can hydrogenate the C=C bond, the aromatic ring, and the carboxylic acid group, making it less selective. researchgate.net In contrast, a 5% Pd/C catalyst is effective for hydrogenating both the C=C bond and the aromatic ring. researchgate.net For selective reduction of the alkene functional group while leaving the carboxyl group intact, rhodium catalysts have shown high efficiency, particularly with formic acid as the hydrogen source. chemmethod.com This highlights the importance of catalyst selection in achieving the desired reduction product.
| Catalyst | Substrate | Product | Key Features |
| 5-20% Pd/C | 4-fluoro-2-methylcinnamic acid | 3-(4-fluorophenyl)-2-methylpropionic acid | Reduction in a hydrogen atmosphere. google.comscispace.com |
| 5% Ru/C | Cinnamic acid | Various reduction products | Hydrogenates C=C bond, aromatic ring, and -COOH group. researchgate.net |
| 5% Pd/C | Cinnamic acid | Hydrogenated C=C bond and aromatic ring | Selectively hydrogenates the double bond and aromatic ring. researchgate.net |
| Rhodium catalyst | Cinnamic acid | Phenylpropanoic acid | High selectivity for reducing the alkene group with formic acid as the hydrogen source. chemmethod.com |
Intramolecular Cyclization Reactions and Aromatic Ring Functionalization
Intramolecular cyclization is a key strategy for constructing ring systems from cinnamic acid derivatives. These reactions often involve the formation of new carbon-carbon bonds within the same molecule, leading to the synthesis of complex cyclic structures.
One notable application is the intramolecular Friedel-Crafts acylation of 3-(4-fluorophenyl)-2-methylpropionic acid to form 6-fluoro-2-methylindanone. google.com This reaction is typically carried out under heating conditions with polyphosphoric acid. google.comgoogleapis.com Trifluoroacetic acid has also been used to promote a domino reaction involving the decarboxylation of cinnamic acid esters followed by inter/intramolecular cyclization to synthesize diverse indanes. acs.org
Furthermore, superacid-promoted domino reactions of α,β-unsaturated cinnamic acid esters can lead to the formation of spirotetracyclic indanones through intramolecular Friedel-Crafts acylation/alkylation. researchgate.net Interestingly, the presence of electron-withdrawing substituents like fluoro groups on the β-aryl group can alter the reaction pathway to produce arylindenes. researchgate.net Cinnamic acid derivatives can also be converted to chalcones, which then undergo intramolecular cyclization to yield trimethylbaicalein derivatives. nih.gov
| Reaction Type | Starting Material | Reagent | Product |
| Intramolecular Friedel-Crafts Acylation | 3-(4-fluorophenyl)-2-methylpropionic acid | Polyphosphoric acid | 6-fluoro-2-methylindanone google.comgoogleapis.com |
| Domino Decarboxylative Cyclization | Cinnamic acid esters | Trifluoroacetic acid | Functionalized indanes acs.org |
| Superacid-Promoted Domino Cyclization | α,β-Unsaturated cinnamic acid esters | Superacid | Spirotetracyclic indanones or Arylindenes researchgate.net |
| Intramolecular Cyclization | Chalcones (from cinnamic acid derivatives) | DMSO/I2 | Trimethylbaicalein derivatives nih.gov |
Emerging and Sustainable Synthetic Approaches for Analogues and Derivatives
Recent research has focused on developing more sustainable and efficient methods for synthesizing analogues and derivatives of cinnamic acid. These approaches often prioritize green chemistry principles, such as the use of biocatalysts and environmentally benign reaction conditions.
One promising strategy involves the use of phenylalanine ammonia (B1221849) lyases (PALs) for the amination of various cinnamic acids to produce phenylalanine analogues. frontiersin.org This biocatalytic method is considered cost-efficient. frontiersin.org To improve scalability and reusability, PALs have been immobilized on commercially available supports, creating a stable heterogeneous catalyst that can be used in continuous flow systems. frontiersin.org This approach allows for shorter reaction times and high conversion rates. frontiersin.org Enzymes like Novozym 435 have also been used as catalysts for the synthesis of cinnamic acid derivatives such as ethyl ferulate and octylmethoxycinnamate. pcbiochemres.com
Metal-free catalysis is another area of development, aiming to avoid the use of potentially toxic and expensive metal catalysts. nih.gov For instance, N-formylpyrrolidine (FPyr) and trichlorotriazine (B8581814) (TCT) have been employed to catalyze the amidation of cinnamic acid derivatives. nih.gov Additionally, microwave irradiation of aryl aldehydes and malonic acid with a polyphosphate ester as a catalyst in solvent-free conditions provides an alternative to the Perkin reaction, although it can require long reaction times. pcbiochemres.com
| Approach | Catalyst/Reagent | Substrate | Product | Key Advantages |
| Biocatalysis | Phenylalanine Ammonia Lyases (PALs) | Cinnamic acids | Phenylalanine analogues | Cost-efficient, scalable with immobilized enzymes. frontiersin.org |
| Biocatalysis | Novozym 435 | Ferulic acid and p-methoxycinnamic acid | Ethyl ferulate and octylmethoxycinnamate | Enzymatic synthesis. pcbiochemres.com |
| Metal-Free Catalysis | N-formylpyrrolidine (FPyr) and trichlorotriazine (TCT) | Cinnamic acid derivatives | Amides | Avoids metal catalysts. nih.gov |
| Microwave Synthesis | Polyphosphate ester | Aryl aldehydes and malonic acid | Cinnamic acid and analogues | Solvent-free conditions. pcbiochemres.com |
| Palladium-catalyzed Olefination | Pd(II) | 2-aminotropones and acrylates | Aminotroponyl acrylates | Synthesis of novel non-benzenoid cinnamate (B1238496) analogs. rsc.org |
Role As a Key Intermediate in the Development of Bioactive Analogs
Precursor in Sulindac Analog Synthesis
5-Fluoro-2-methylcinnamic acid is a well-established intermediate in the synthesis of analogs of Sulindac, a pro-drug belonging to the arylalkanoic acid class of NSAIDs. google.comgoogle.com These synthetic efforts have been aimed at creating novel compounds with improved or different biological activities, including potent anticancer properties. google.comepo.org
The transformation of this compound into the core indene (B144670) acetic acid scaffold is a multi-step synthetic sequence that builds the key bicyclic structure of Sulindac and its analogs. googleapis.comgoogle.com
The process begins with the synthesis of this compound itself, typically via a Perkin or similar condensation reaction between p-fluorobenzaldehyde and propionic anhydride (B1165640). google.comgoogleapis.comgoogle.comscispace.com The resulting cinnamic acid derivative is then subjected to catalytic hydrogenation, often using a palladium on carbon (Pd/C) catalyst, to reduce the double bond and form p-fluoro-α-methylhydrocinnamic acid. googleapis.comgoogle.comgoogle.com
The crucial step in forming the indene ring system is an intramolecular Friedel-Crafts acylation. google.com The p-fluoro-α-methylhydrocinnamic acid is treated with a strong acid, such as polyphosphoric acid, which promotes the cyclization to form 6-fluoro-2-methylindanone. google.comgoogleapis.comgoogle.com This indanone is a key intermediate that is further elaborated to introduce the acetic acid side chain. A common method to achieve this is the Reformatsky reaction with a haloacetate, followed by dehydration, to yield (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid. google.comscispace.com
Table 1: Synthetic Pathway to Indene Acetic Acid Scaffold
| Step | Starting Material | Reagents | Product |
|---|---|---|---|
| 1 | p-Fluorobenzaldehyde | Propionic anhydride, Sodium propionate | This compound |
| 2 | This compound | H₂, Pd/C | p-Fluoro-α-methylhydrocinnamic acid |
| 3 | p-Fluoro-α-methylhydrocinnamic acid | Polyphosphoric acid (PPA) | 6-Fluoro-2-methylindanone |
Once the (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid scaffold is synthesized, it serves as the direct precursor for creating a wide range of substituted indenyl derivatives. sigmaaldrich.comnih.gov The key reaction at this stage is a condensation reaction, often a Knoevenagel-type condensation, between the active methylene (B1212753) group at the 1-position of the indene ring and a substituted benzaldehyde. google.comgoogle.com
For the synthesis of Sulindac itself, (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid is reacted with p-methylthiobenzaldehyde in the presence of a base like sodium methoxide. google.comgoogle.com This reaction introduces the characteristic p-methylthiobenzylidene group at the 1-position of the indene ring, yielding 5-fluoro-2-methyl-1-(p-methylthiobenzylidene)-3-indenylacetic acid. google.com Subsequent oxidation of the methylthio group to a methylsulfinyl group completes the synthesis of Sulindac. google.comnih.gov This same strategy is employed to create a multitude of analogs by varying the substituted aldehyde used in the condensation step, leading to derivatives with diverse functionalities. epo.orgnih.gov
General Application in Medicinal Chemistry Scaffold Construction
The indene acetic acid framework, derived from this compound, has proven to be a valuable scaffold in medicinal chemistry beyond its use in anti-inflammatory agents. google.com Researchers have extensively modified the basic Sulindac structure to explore other therapeutic applications, particularly in oncology. epo.org
Chemical modifications have led to the identification of several derivatives that are more potent inhibitors of tumor cell proliferation than the parent compound. epo.org For instance, hydroxy-substituted indene derivatives of Sulindac have been reported to arrest colon cancer cells in mitosis by causing microtubule depolymerization. epo.org Other substituted variants, including pyridine (B92270) and trimethoxy substituted compounds, also exhibit properties of mitotic arrest and microtubule disruption. epo.org These findings underscore the importance of the indenyl scaffold, accessible from this compound, as a versatile building block for the discovery of new bioactive agents with potential applications in antiviral and cancer therapies. epo.orgossila.com
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to elucidate the electronic structure and predict the reactivity of molecules. niscpr.res.in These methods can determine the distribution of electrons within the molecule and calculate key properties related to its stability and reaction potential.
A central concept in this analysis is the study of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). caltech.edu The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the energy gap, is a critical indicator of a molecule's chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov
For instance, a DFT study on a related compound, trans-4-(trifluoromethyl)cinnamic acid, using the B3LYP/6-311++G(d,p) basis set, provided detailed information on its electronic properties. niscpr.res.in Such analyses reveal how substituents, like the fluoro and methyl groups in 5-Fluoro-2-methylcinnamic acid, influence electron density and reactivity. Theoretical calculations for similar fluorinated cinnamic acids have also been performed to determine their geometric parameters and energies. researchgate.netnih.gov
Table 1: Illustrative Quantum Chemical Parameters for a Related Fluorinated Cinnamic Acid Derivative (trans-4-(trifluoromethyl)cinnamic acid) niscpr.res.in
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -7.15 eV |
| LUMO Energy | -2.26 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.89 eV |
| Total Energy | -103.81 kcal/mol |
Molecular Docking Simulations with Defined Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. analis.com.my This method is instrumental in drug discovery for screening potential inhibitors and understanding their mechanism of action at the molecular level. The simulation calculates a binding affinity or docking score, which estimates the strength of the interaction between the molecule (ligand) and the protein. mdpi.com
Cinnamic acid and its derivatives have been the subject of numerous docking studies against a wide array of biological targets, suggesting their potential as therapeutic agents. These studies provide a framework for hypothesizing the likely targets of this compound. For example, various cinnamic acid analogs have been evaluated in silico as inhibitors of Matrix Metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are implicated in cancer progression. biointerfaceresearch.comresearchgate.net Other studies have explored their potential to inhibit viral enzymes like the DENV-2 NS2B/NS3 protease or bacterial enzymes such as glucosyltransferase from Streptococcus mutans. analis.com.myumsha.ac.ir
Table 2: Examples of Biological Targets for Cinnamic Acid Derivatives in Molecular Docking Studies
| Compound Class | Biological Target | Key Findings | Reference |
|---|---|---|---|
| Novel Cinnamic Acid Derivatives | Matrix Metalloproteinase-9 (MMP-9) | Designed molecules showed appreciable binding interactions, supporting in vitro cytotoxicity results against lung cancer cells. | biointerfaceresearch.comresearchgate.net |
| Herbal Cinnamic Acid Compounds | Matrix Metalloproteinase-2 (MMP2) | Cynarin, a cinnamic acid derivative, emerged as a potent inhibitor with a binding energy of -15.19 kcal/mol. | researchgate.net |
| Synthesized Cinnamic Acid Derivatives | Dengue Virus (DENV-2) NS2B/NS3 Protease | Derivatives with tert-butyl substituents showed the highest binding affinity and good interaction with the viral protease. | analis.com.my |
| Plant-based Cinnamic Acid Derivatives | Glucosyltransferase (GTFase) | Five derivatives, including rosmarinic acid and chlorogenic acid, demonstrated potential inhibitory effects. | umsha.ac.ir |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govscience.gov By identifying key molecular descriptors (physicochemical, electronic, or spatial properties), QSAR models can predict the activity of new, untested compounds, thereby streamlining the drug discovery process. nih.gov
While a specific QSAR model for this compound has not been detailed, studies on broader classes of cinnamic acid derivatives have successfully employed this technique. For instance, a 3D-QSAR study was conducted on sixteen cinnamic acid derivatives to model their antimalarial activity against Plasmodium falciparum. asianpubs.org The resulting model, which used thermodynamic, electronic, and spatial descriptors, showed good statistical significance (r > 0.83, F-test = 9.47) and predictive power (predictive r² > 0.61). asianpubs.org Another study on cinnamic acid analogues as Epidermal Growth Factor Receptor (EGFR) inhibitors found that the electronic properties of the compounds were the governing factors of their activity. alquds.edubenthamdirect.com These models demonstrate the utility of QSAR in identifying the structural features crucial for the biological activity of cinnamic acid derivatives.
Table 3: Statistical Parameters from a 3D-QSAR Model for Antimalarial Cinnamic Acid Derivatives asianpubs.org
| Statistical Parameter | Value | Description |
|---|---|---|
| Correlation Coefficient (r) | > 0.83 | Indicates a strong correlation between predicted and observed activity for the training set. |
| F-test Value | 9.47 | Shows the statistical significance of the model. |
| Cross-validated r² (q²) | > 0.43 | Measures the internal predictive ability of the model. |
| Predictive r² | > 0.61 | Measures the external predictive ability of the model on a test set. |
Conformational Analysis and Energetic Landscapes
Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations and the energy differences between them—the energetic landscape—is crucial as a molecule's 3D shape often dictates its biological activity.
Studies on the parent cinnamic acid molecule using DFT methods have investigated its conformational preferences. jmcs.org.mxscielo.org.mx These analyses focused on the rotation around the single bond connecting the acrylic acid side chain to the phenyl ring, resulting in two primary planar conformers: s-cis and s-trans. In the gas phase, the s-cis isomer of cinnamic acid was found to be more stable than the s-trans conformer. jmcs.org.mxscielo.org.mx The presence of solvents was found to increase the stability of both conformers but did not significantly alter the preference. jmcs.org.mxscielo.org.mx For this compound, the presence of the methyl group at the 2-position could introduce steric hindrance that influences the rotational barrier and potentially alters the relative stability of the conformers compared to the unsubstituted parent molecule.
Table 4: Relative Stability of Cinnamic Acid Conformers in the Gas Phase jmcs.org.mxscielo.org.mx
| Conformer | Relative Stability |
|---|---|
| s-cis | More Stable |
| s-trans | Less Stable |
Analytical Characterization Methodologies for Research Purity and Identity
Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 5-Fluoro-2-methylcinnamic acid. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound would include distinct resonances for the aromatic, vinylic, methyl, and carboxylic acid protons. The fluorine atom will cause characteristic splitting patterns (coupling) with nearby protons, which is a key diagnostic feature.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the carbonyl carbon, the two vinylic carbons, the six aromatic carbons (with C-F coupling visible for the carbon directly bonded to fluorine and adjacent carbons), and the methyl carbon.
Predicted NMR Data for this compound Predicted ¹H NMR Chemical Shifts
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | - |
| Vinylic (-CH=) | 7.8 - 8.0 | Doublet | J = ~16 Hz |
| Vinylic (=CH-Ar) | 6.4 - 6.6 | Doublet | J = ~16 Hz |
| Aromatic (Ar-H) | 7.0 - 7.6 | Multiplets | H-H and H-F coupling |
| Methyl (-CH₃) | 2.3 - 2.5 | Singlet | - |
Predicted ¹³C NMR Chemical Shifts
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carbonyl (-COOH) | 168 - 172 |
| Aromatic (C-F) | 158 - 162 (Doublet, ¹JCF ≈ 240-250 Hz) |
| Vinylic (-CH=) | 140 - 145 |
| Aromatic (C-CH₃) | 135 - 140 |
| Aromatic (C-H) | 115 - 135 (with C-F coupling) |
| Vinylic (=CH-Ar) | 118 - 122 |
| Methyl (-CH₃) | 18 - 22 |
Note: Predicted values are based on typical chemical shifts for similar structures and known substituent effects. Actual experimental values may vary based on solvent and other conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.
For this compound (C₁₀H₉FO₂), the exact molecular weight is 180.0587 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.
Under electron ionization (EI), the molecule will form a molecular ion (M⁺•) which can then undergo fragmentation. Common fragmentation pathways for cinnamic acid derivatives include the loss of the carboxylic acid group and cleavages related to the side chain and aromatic ring.
Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 180 | [C₁₀H₉FO₂]⁺• | Molecular Ion |
| 163 | [M - OH]⁺ | Loss of hydroxyl radical |
| 135 | [M - COOH]⁺ | Loss of carboxyl group |
| 134 | [M - H₂O - CO]⁺ or [C₉H₇F]⁺• | Loss of formic acid or subsequent fragmentation |
| 109 | [C₇H₆F]⁺ | Fragment from the fluorotoluene moiety |
Note: The relative intensities of these fragments can provide further structural clues.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending) at specific frequencies.
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the carboxylic acid, alkene, aromatic ring, and carbon-fluorine bond. lumenlearning.comlibretexts.org
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1680-1710 | Strong, Sharp |
| Alkene | C=C stretch | 1625-1645 | Medium |
| Aromatic Ring | C=C stretch | 1450-1600 | Medium to Weak (multiple bands) |
| Alkene | =C-H bend (trans) | 960-980 | Strong |
| Aromatic Ring | C-H bend | 690-900 | Medium to Strong |
| Carbon-Fluorine | C-F stretch | 1000-1250 | Strong |
These absorption bands provide a molecular "fingerprint" that helps to confirm the presence of the key functional moieties within the structure.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)
Chromatographic methods are indispensable for determining the purity of this compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of non-volatile compounds like carboxylic acids. A reversed-phase HPLC method is typically employed.
Stationary Phase: A C18 (octadecylsilyl) column is commonly used.
Mobile Phase: A gradient mixture of an aqueous solvent (often with an acid modifier like formic acid or phosphoric acid to ensure the carboxylic acid is protonated) and an organic solvent (such as acetonitrile (B52724) or methanol) is used for elution.
Detection: A UV detector is suitable, as the aromatic ring and conjugated system of the cinnamic acid derivative absorb strongly in the UV region (typically around 254 nm or 280 nm).
This method can effectively separate the target compound from starting materials, intermediates, and by-products, allowing for accurate quantification of purity.
Gas Chromatography (GC): GC can also be used for purity analysis, but it often requires derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl ester) to prevent peak tailing and improve thermal stability.
Derivatization: The carboxylic acid is typically converted to its methyl ester using reagents like diazomethane (B1218177) or methanol (B129727) with an acid catalyst.
Column: A non-polar or medium-polarity capillary column is used.
Detection: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.
Both HPLC and GC are crucial tools for quality control, ensuring that the synthesized this compound meets the required purity standards for research and development.
Biosynthetic Pathways and Natural Occurrence of Analogues
Relationship to the Shikimate Pathwayscentree.co
The compound 5-Fluoro-2-methylcinnamic acid is a synthetic aromatic compound. Its core structure, cinnamic acid, is analogous to naturally occurring phenylpropanoids, which are biosynthesized in plants and microorganisms through the shikimate pathway. nih.gov This essential metabolic route is responsible for the production of the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan. wikipedia.orgnih.gov In plants, it is estimated that over 30% of all carbon fixed through photosynthesis is channeled through this pathway, highlighting its significance in producing a vast array of primary and secondary metabolites. nih.govfrontiersin.org
The shikimate pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. oup.comnih.gov A series of seven enzymatic reactions follows, converting these precursors into chorismate, a critical branch-point intermediate. nih.govnih.gov
From chorismate, the pathway diverges to produce the three aromatic amino acids. L-phenylalanine is the direct precursor to cinnamic acid. nih.govwikipedia.org The conversion is catalyzed by the enzyme phenylalanine ammonia-lyase (PAL), which performs a non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid. wikipedia.orgresearchgate.net This step serves as the gateway from primary metabolism (amino acid synthesis) to the extensive network of secondary phenylpropanoid metabolism. researchgate.net The resulting cinnamic acid scaffold is then further modified by a variety of enzymes to produce a multitude of derivatives, including coumarins, flavonoids, lignins, and stilbenes, which play crucial roles in plant development, defense, and reproduction. mdpi.comresearchgate.net
Naturally Occurring Cinnamic Acid Derivatives with Fluorine or Methyl Groups
While this compound is a product of chemical synthesis, analogues containing methyl or methoxy (B1213986) groups are widespread in nature. In contrast, naturally occurring fluorinated organic compounds, including any derivatives of cinnamic acid, are exceedingly rare. nih.govwikipedia.org
Fluorinated Derivatives: The biosynthesis of organofluorine compounds is not a common metabolic pathway. nih.gov Nature has evolved a very limited biochemistry for fluorine, with only a handful of fluorinated natural products identified, such as fluoroacetate (B1212596) and 4-fluorothreonine, which are produced by certain plants and bacteria. nih.govwikipedia.org The mechanisms for incorporating fluorine are highly specialized and are not known to be involved in the phenylpropanoid pathway. rsc.orgrsc.org Consequently, there are no known naturally occurring cinnamic acid derivatives that contain a fluorine atom. The rarity is attributed to the low bioavailability of the fluoride (B91410) anion in soil and water and the chemical challenges of enzymatic C-F bond formation. reddit.com
Methylated and Methoxylated Derivatives: In contrast to fluorine, methyl and methoxy groups are common substituents on the aromatic ring of naturally occurring cinnamic acid derivatives. These modifications are typically introduced by methyltransferase enzymes. Some of the most prevalent examples include:
Methyl Cinnamate (B1238496): This is the methyl ester of cinnamic acid and is found in a wide variety of plants. It is a significant component of the essential oils of spices and fruits, contributing to their aroma. wikipedia.orgnih.gov High concentrations are found in Eucalyptus olida, certain varieties of basil (Ocimum spp.), and galangal. wikipedia.orgchemicalbook.com
Ferulic Acid (4-hydroxy-3-methoxycinnamic acid): One of the most abundant phenolic compounds in the plant kingdom, ferulic acid is found in the cell walls of grasses, whole grains (like rye, oats, and popcorn), vegetables, and coffee. researchgate.netwebmd.comhealthline.com It plays a role in providing rigidity to the cell wall. chemicalbook.com
Sinapic Acid (3,5-dimethoxy-4-hydroxycinnamic acid): This derivative is commonly found in spices, citrus fruits, berry fruits, vegetables, and oilseed crops like canola. nih.gov It exists in both free and esterified forms in plants. nih.gov
These naturally occurring methylated and methoxylated cinnamic acids are part of the broad class of phenylpropanoids derived from the shikimate pathway.
Table 1: Examples of Naturally Occurring Cinnamic Acid Derivatives with Methyl or Methoxy Groups
| Compound Name | Structure | Common Natural Sources |
|---|---|---|
| Methyl Cinnamate | Methyl ester of cinnamic acid | Eucalyptus olida, Basil (Ocimum spp.), Galangal, Strawberry wikipedia.orgchemicalbook.comforeverest.net |
| Ferulic Acid | 4-hydroxy-3-methoxycinnamic acid | Whole grains, Popcorn, Bamboo shoots, Coffee, Chili peppers webmd.comhealthline.com |
| Sinapic Acid | 3,5-dimethoxy-4-hydroxycinnamic acid | Spices, Citrus fruits, Berries, Vegetables, Cereals, Oilseed crops healthline.comnih.gov |
Emerging Research Applications and Future Directions
Exploration in Materials Science and Photochemistry
The cinnamic acid scaffold is well-known for its photochemical reactivity, particularly its ability to undergo [2+2] cycloaddition upon exposure to UV light. This property is the basis for its use in photoresponsive polymers and other light-sensitive materials.
Research into various substituted cinnamic acids has illuminated how different functional groups affect their photophysical and photochemical behavior. A study on monohydroxy, -nitro, and -fluoro derivatives of cinnamic acid has provided insights into their potential as UVB blockers nih.gov. The position of the substituent on the phenyl ring was found to be critical in determining the compound's absorption spectrum and photostability. For instance, para-substituted derivatives were noted to have different transition characteristics compared to their ortho and meta counterparts nih.gov. This suggests that the specific 5-fluoro (meta) and 2-methyl (ortho) substitution pattern of 5-Fluoro-2-methylcinnamic acid would confer distinct photophysical properties, making it a candidate for investigation in applications such as UV-curing resins, photo-patternable films, and as a component in sunscreens or UV-protective coatings.
Furthermore, the photodimerization of cinnamic acid derivatives in the solid state is a key area of research in crystal engineering and materials science researchgate.net. The reaction of single crystals of substituted cinnamic acids, including fluoro-derivatives, has been monitored using advanced spectroscopic techniques. These studies show that physical effects and intermolecular interactions, such as C–H⋯F hydrogen bonds, can influence reaction kinetics researchgate.net. The specific substitution pattern of this compound could therefore be exploited to control the formation of specific stereoisomers of the resulting cyclobutane (B1203170) (truxillic or truxinic acids), which is crucial for creating materials with tailored optical or mechanical properties.
| Potential Application Area | Relevant Properties of Cinnamic Acid Derivatives | Potential Role of this compound |
| UV Blocking/Sunscreens | Strong absorption in the UVB/UVA range, high photostability, and minimal fluorescence. | The fluoro and methyl groups may enhance photostability and tune the UV absorption spectrum. |
| Photoresponsive Polymers | Reversible or irreversible photodimerization leading to changes in polymer properties (e.g., cross-linking). | Could serve as a photo-cross-linkable monomer for creating smart materials that respond to light. |
| Crystal Engineering | Topochemical reactions in the solid state, controlled by crystal packing. | The specific substituents offer handles to direct crystal packing and synthesize specific photodimers. |
Design and Synthesis of Multi-Target Directed Ligands
The development of multi-target directed ligands (MTDLs) is a modern strategy in drug discovery, aimed at addressing complex diseases with multifactorial pathologies, such as Alzheimer's disease nih.govnih.gov. The core idea is to design a single molecule that can interact with multiple biological targets simultaneously, potentially leading to enhanced therapeutic efficacy and reduced side effects.
Cinnamic acid and its derivatives have emerged as a valuable scaffold for the design of MTDLs, particularly in the context of neurodegenerative diseases nih.gov. The structure of cinnamic acid is readily modifiable, allowing for its combination with other pharmacophores to create hybrid molecules with multiple biological activities nih.govresearchgate.net. For example, cinnamic acid hybrids have been developed that combine cholinesterase inhibition with antioxidant properties and the ability to inhibit the aggregation of amyloid-β peptides, all of which are key pathological features of Alzheimer's disease nih.govresearchgate.net.
The this compound moiety could serve as a foundational component in the design of novel MTDLs. The fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and increase blood-brain barrier permeability. The methyl group can provide steric bulk that might influence selectivity for a particular target. By chemically linking this scaffold to other known bioactive fragments, it is conceivable to generate novel MTDLs. For instance, esterification or amidation of the carboxylic acid group of this compound with a fragment known to inhibit a specific enzyme could yield a hybrid molecule with dual activity.
| Target Combination Example | Rationale for MTDL Approach | Potential Role of the this compound scaffold |
| Cholinesterase Inhibition & Antioxidant Activity | Addresses both neurotransmitter depletion and oxidative stress in Alzheimer's disease. | The cinnamic core provides the antioxidant base, while the fluoro/methyl groups can optimize binding to cholinesterase enzymes. |
| Monoamine Oxidase (MAO) Inhibition & Anti-inflammatory | Targets neuroinflammation and neurotransmitter metabolism, relevant in Parkinson's and Alzheimer's diseases. | Serves as a versatile and tunable platform to link to known MAO-inhibiting pharmacophores. |
Advanced Strategies for Lead Optimization and Compound Library Generation
Lead optimization is a critical phase in the drug discovery process where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) nih.gov. The generation of a focused compound library around a promising scaffold is a key strategy in this phase.
This compound represents a valuable starting point or "scaffold" for the creation of such a library. Its precursor, 5-Fluoro-2-methylbenzoic acid, is a known building block in the synthesis of biologically active molecules, including HIV-1 integrase inhibitors and anticancer agents ossila.com. This indicates the synthetic tractability and pharmacological relevance of this substitution pattern.
A compound library based on this compound could be generated through various chemical modifications:
Modification of the Carboxylic Acid: The carboxylic acid group can be converted into a wide range of functional groups, such as esters, amides, or more complex heterocycles like oxadiazoles (B1248032), to explore interactions with different biological targets and improve cell permeability nih.gov.
Modification of the Alkene: The double bond can be reduced, epoxidized, or otherwise functionalized to alter the geometry and electronic properties of the molecule.
Further Substitution on the Phenyl Ring: While already substituted, additional modifications could be explored if synthetically feasible, to further probe the structure-activity relationship (SAR).
By systematically creating a library of derivatives and screening them for biological activity, researchers can identify lead compounds with improved drug-like properties. The insights gained from such a screening campaign would be invaluable for optimizing the therapeutic potential of this class of compounds.
| Modification Strategy | Objective | Example Derivative Class |
| Amide Formation | Improve metabolic stability, introduce new hydrogen bonding interactions. | N-Aryl or N-alkyl amides. |
| Esterification | Modulate lipophilicity and cell membrane permeability. | Alkyl or aryl esters. |
| Heterocycle Synthesis | Introduce novel pharmacophoric features and improve ADME properties. | Oxadiazoles, triazoles. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Fluoro-2-methylcinnamic acid in a laboratory setting?
- Methodological Answer : Synthesis typically involves a Knoevenagel condensation between 5-fluoro-2-methylbenzaldehyde and malonic acid under acidic or basic catalysis. Optimize reaction conditions (e.g., solvent: ethanol or DMF; catalyst: piperidine or ammonium acetate; temperature: 80–100°C) to enhance yield. Post-synthesis, purify via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) . Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).
Q. How should researchers safely handle and dispose of this compound during experiments?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust.
- Storage : Keep in a tightly sealed container under inert gas (argon or nitrogen) at 2–8°C to prevent degradation.
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate, collect organic waste in designated containers, and coordinate with certified hazardous waste disposal services. Document waste composition for regulatory compliance .
Q. What analytical techniques are commonly employed to confirm the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions (e.g., fluorine at C5, methyl at C2). Expected shifts: aromatic protons at δ 6.8–7.5 ppm; carboxylic acid proton at δ ~12 ppm.
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
- Melting Point Analysis : Compare observed melting range (e.g., 160–163°C) to literature values .
Advanced Research Questions
Q. What strategies can be employed to optimize the yield of this compound in multi-step synthetic routes?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance condensation efficiency.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus protic solvents (ethanol, water) for improved solubility of intermediates.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) while maintaining yield .
- In Situ Monitoring : Use FT-IR to track carbonyl group conversion (disappearance of aldehyde peak at ~1700 cm).
Q. How can researchers address discrepancies in solubility data for this compound across different solvent systems?
- Methodological Answer :
- Systematic Solubility Testing : Conduct gravimetric analysis in solvents (e.g., DMSO, THF, methanol) at controlled temperatures (25°C, 37°C).
- Computational Modeling : Use COSMO-RS or Hansen solubility parameters to predict solvent compatibility.
- Contradiction Resolution : Replicate conflicting studies under identical conditions (e.g., pH, ionic strength) to isolate variables. Publish null results to clarify literature .
Q. What in vitro or in vivo models are appropriate for investigating the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against cyclooxygenase (COX) or lipoxygenase (LOX) using fluorometric or colorimetric kits. IC values can indicate potency .
- Cell-Based Studies : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity screening (MTT assay). Include positive controls (e.g., 5-FU) for comparison.
- Pharmacokinetic Profiling : Administer to rodent models to study absorption, metabolism, and excretion. Monitor plasma levels via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
